molecular formula C10H6ClNO B1585622 2-Chloroquinoline-3-carbaldehyde CAS No. 73568-25-9

2-Chloroquinoline-3-carbaldehyde

Cat. No.: B1585622
CAS No.: 73568-25-9
M. Wt: 191.61 g/mol
InChI Key: SDKQWXCBSNMYBN-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, featuring a chlorine atom at the second position and an aldehyde group at the third position of the quinoline ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Chloroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline-based drugs, enhancing their pharmacological properties . The nature of these interactions often involves the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by forming stable complexes with their active sites . This inhibition can lead to the disruption of essential biochemical pathways, resulting in altered cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall pharmacological profile of the compound. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity of this compound can be modulated by its subcellular distribution, affecting its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline derivatives are reacted with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed:

  • Oxidation: Produces quinoline-3-carboxylic acid.

  • Reduction: Yields 2-chloroquinoline-3-ol.

  • Substitution: Forms various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Chloroquinoline-3-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloroquinoline-3-carbaldehyde is similar to other quinoline derivatives, such as quinoline, 4-chloroquinoline, and 8-hydroxyquinoline. its unique combination of a chlorine atom and an aldehyde group gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other quinoline derivatives may not be as effective.

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Properties

IUPAC Name

2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQWXCBSNMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351108
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-25-9
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-quinolinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0.C was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3)δ10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J =9 Hz), 8.0 (d, IH, J =9 Hz), 7.90 (t, 1H, J =9 Hz), 7.67 (t, 1H, J =9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
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0.46 mL
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491 mg
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0.39 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0° C. was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp 149°-150° C. (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3) δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
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0.46 mL
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reactant
Reaction Step One
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8 mL
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491 mg
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0.39 mL
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Synthesis routes and methods III

Procedure details

Where the starting material above is a 2-chloro-3-cyanoquinoline, this can be prepared by starting from an appropriate substituted acetanilide. This is heated with phosphoryl chloride and dimethylformamide to give the corresponding 2-chloro-3-quinolinecarboxaldehyde. The process involved is discussed in detail by meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981, 1520. The chloroquinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride, formic acid and sodium formate with heating to give the corresponding 3-cyano-2(1H)-quinolinone. This is then heated with an excess of phosphoryl chloride to give the desired 2-chloro-3-cyanoquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroquinoline-3-carbaldehyde
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Q & A

Q1: What is the molecular formula and weight of 2-Chloroquinoline-3-carbaldehyde?

A1: The molecular formula is C10H6ClNO, and the molecular weight is 191.62 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Researchers frequently utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of this compound and its synthesized derivatives. , , These techniques provide valuable information about functional groups, proton and carbon environments, and molecular mass, respectively.

Q3: What is the common starting material for synthesizing this compound?

A3: The synthesis typically starts with readily available acetanilides, which undergo Vilsmeier-Haack formylation to yield the desired this compound. , This well-established reaction provides a straightforward route to this key intermediate.

Q4: How does phosphorus pentachloride act as an alternative chlorinating agent in synthesizing 2-Chloroquinoline-3-carbaldehydes?

A4: Employing phosphorus pentachloride (PCl5) as a chlorinating agent instead of phosphoryl chloride (POCl3) in the Vilsmeier-Haack reaction offers an alternative route, particularly beneficial for activated acetanilides. This modified procedure can lead to good yields of 2-Chloroquinoline-3-carbaldehydes.

Q5: How does this compound react with stabilized methylenetriphenylphosphoranes?

A5: The reaction of this compound with stabilized phosphonium ylides, a classic Wittig reaction, results in a mixture of E and Z isomers of the corresponding olefins. This reaction allows for the introduction of various substituents onto the quinoline core, expanding the diversity of accessible compounds.

Q6: Can you elaborate on the reaction of this compound with isocyanides?

A6: this compound displays interesting reactivity towards isocyanides, leading to diverse quinoline derivatives through multicomponent reactions. In the presence of a palladium catalyst, it can undergo a domino reaction with one or two equivalents of isocyanides, forging new C-C and C-N bonds. Moreover, incorporating amines in these reactions enables the formation of complex heterocyclic systems, highlighting the versatility of this approach. ,

Q7: How is this compound employed in constructing fused heterocyclic systems?

A7: The compound serves as a crucial building block for synthesizing diverse fused heterocyclic systems, often achieved through multicomponent reactions. For instance, reacting it with dimedone and ammonium acetate under mild conditions yields 3,3,6,6-tetramethyl-9-quinolyl-2,4,5,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives. These reactions showcase the efficiency of using this compound in accessing complex molecular architectures.

Q8: What are some eco-friendly approaches to synthesizing 2-Chloroquinoline-3-carbaldehydes and their derivatives?

A8: Several green chemistry principles have been implemented to minimize the environmental footprint of this compound synthesis and subsequent reactions. Microwave-assisted synthesis has proven highly effective in accelerating reaction rates and improving yields for various quinoline derivatives. , , Additionally, using water as a solvent and exploring solvent-free conditions, such as grinding, further contributes to more sustainable synthetic routes. These green chemistry practices align with the growing emphasis on environmentally responsible synthetic methodologies.

Q9: How can ionic liquids be utilized in reactions involving this compound?

A9: Ionic liquids have been successfully employed as catalysts in Knoevenagel condensations involving this compound and various active methylene compounds. This method offers advantages such as mild reaction conditions, short reaction times, excellent yields, and reduced environmental impact by avoiding harsh solvents.

Q10: Can you provide an example of a one-pot multicomponent reaction (MCR) utilizing this compound?

A10: A representative example is the synthesis of 3,3-dimethyl-3,4-dihydro-2H-dibenzo[b,g][1,8]-naphthyridin-1-one derivatives. This transformation involves a three-component reaction between 2-Chloroquinoline-3-carbaldehydes, cyclic hexanedione, and ammonium acetate in an aqueous medium. This MCR strategy offers high selectivity and good yields while adhering to green chemistry principles.

Q11: What are the potential biological applications of this compound derivatives?

A11: The diverse array of this compound derivatives exhibits a broad range of promising biological activities. Notably, these compounds have shown potential as antimicrobial agents, , , , antioxidants, , , and anti-inflammatory agents. Their ability to inhibit specific enzymes, such as AKT1, further highlights their potential in developing novel therapeutics.

Q12: Have there been studies on the DNA binding properties of this compound derivatives?

A12: Yes, research has explored the interaction of certain this compound derivatives with DNA. For example, compounds like this compound [(2-hydroxy-1-naphthyl)methylene] hydrazone have shown interactions with calf thymus DNA (CT-DNA). These studies often utilize techniques like electronic spectroscopy, viscosity measurements, and thermal denaturation studies to characterize the binding affinity and mode of interaction.

Q13: How is computational chemistry applied in research involving this compound?

A13: Computational chemistry plays a significant role in understanding the properties and behavior of this compound and its derivatives. Molecular modeling studies, often employing docking simulations, help predict binding affinities and interactions with target proteins like PI3K. Additionally, researchers utilize quantitative structure-activity relationship (QSAR) models to correlate molecular structure with biological activity, enabling the design of more potent and selective compounds. ,

Q14: Can you elaborate on the use of DFT calculations in studying this compound reactions?

A14: Density Functional Theory (DFT) calculations have proven valuable in predicting the reactivity and regioselectivity of reactions involving this compound. For example, in the synthesis of 1,3-diazaheterocycle fused [1,2-a][1,8]naphthyridine derivatives, DFT calculations, combined with frontier molecular orbital (FMO) theory, enabled researchers to optimize reaction conditions and accurately predict the regiochemical outcome. This approach highlights the power of computational methods in guiding synthetic strategies and understanding reaction mechanisms.

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